Chirality-Dependent Nanoparticle Morphogenesis in PISA: (R)- vs. (S)- vs. Racemic Mixture
A direct head-to-head comparison in chirality-controlled PISA reveals a binary, non-linear relationship between monomer enantiopurity and nanoparticle formation. When a PEG45 macroinitiator was chain-extended with either pure L-Phe-NCA or pure D-Phe-NCA, the resulting homochiral block copolymers successfully self-assembled into vesicles upon reaching a critical degree of polymerization. In stark contrast, an equimolar mixture of L- and D-Phe-NCA monomers completely inhibited the PISA process, yielding only a polymer solution with no nanoparticle formation [1].
| Evidence Dimension | Nanoparticle Morphology from PISA |
|---|---|
| Target Compound Data | D-Phe-NCA (Target): Forms vesicles via PISA when polymerized as a homochiral monomer. |
| Comparator Or Baseline | L-Phe-NCA: Forms vesicles via PISA. Equimolar D/L Mixture: No nanoparticle formation; yields only a polymer solution. |
| Quantified Difference | Vesicle formation vs. complete inhibition of PISA at 1:1 enantiomer ratio. |
| Conditions | PEG45 macroinitiator, ROP in dry THF at 15 wt% solids, various L-/D-Phe-NCA molar ratios. |
Why This Matters
This demonstrates that pure (R)-4-Benzyloxazolidine-2,5-dione is uniquely essential for fabricating D-chiral nanoparticles, as even 50% contamination with the L-enantiomer prevents self-assembly.
- [1] Chirality-controlled polymerization-induced self-assembly. Chemical Science, 2022, 13, 14179-14190. View Source
